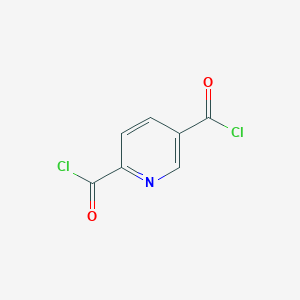

Pyridine-2,5-dicarbonyl chloride

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. researchgate.net It is considered a "privileged scaffold" in medicinal chemistry, meaning its structure appears in a wide array of pharmacologically active compounds. rsc.org The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing the pyridine motif. rsc.orgnih.gov This prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility, which allows for the fine-tuning of a molecule's physicochemical properties. frontiersin.org

Pyridine derivatives are integral components of many natural products, including essential vitamins and alkaloids. researchgate.net Their applications are extensive, with reported biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. rsc.orgfrontiersin.orgsciencepublishinggroup.com Beyond pharmaceuticals, pyridine-based structures are increasingly important in materials science, contributing to the development of agrochemicals, functional polymers, and chemosensors. researchgate.net The pyridine nucleus is a key component in over 7,000 drug molecules of medicinal importance. rsc.org

Fundamental Role of Dicarbonyl Chlorides as Multifunctional Building Blocks

Dicarbonyl compounds, which possess two carbonyl groups, are fundamental in organic synthesis. youtube.com When these carbonyl groups are part of acyl chloride functionalities, as in dicarbonyl dichlorides, the molecule becomes a highly reactive and versatile building block. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions. nih.govumb.edu

The presence of two acyl chloride groups allows the molecule to react at two points, making dicarbonyl chlorides ideal monomers for step-growth polymerization. They can react with difunctional nucleophiles, such as diamines or diols, to form long-chain polymers like polyamides and polyesters. This bifunctionality is also crucial for synthesizing macrocycles and other complex architectures where linking two different molecular fragments is required. The high reactivity of the acyl chloride groups, driven by the electron-withdrawing nature of chlorine, facilitates the efficient formation of new carbon-carbon or carbon-heteroatom bonds. youtube.comacs.org

Positional Isomerism and Structural Context of Pyridine-2,5-dicarbonyl chloride within Dicarboxylic Acid Derivatives

This compound is a derivative of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. wikipedia.orgnih.govresearchgate.net The parent dicarboxylic acid exists as one of six possible positional isomers, each defined by the arrangement of the two carboxylic acid groups on the pyridine ring. The specific positioning of these functional groups significantly influences the molecule's geometry, coordination properties, and the resulting structure of its derivatives. researchgate.netconicet.gov.ar

The conversion of the dicarboxylic acid to the dicarbonyl chloride is a standard synthetic transformation, commonly achieved by reacting the acid with a chlorinating agent such as thionyl chloride. This reaction replaces the hydroxyl (-OH) groups of the carboxylic acids with chlorine atoms, yielding the more reactive acyl chloride. This compound, therefore, retains the 2,5-substitution pattern of its parent acid, making it a tailored building block for introducing the isocinchomeronate framework into larger, more complex structures. acs.org

Data Tables

Table 1: Isomers of Pyridinedicarboxylic Acid

This table lists the six positional isomers of pyridinedicarboxylic acid, the parent compounds of the corresponding dicarbonyl chlorides. wikipedia.org

| Common Name | Systematic Name | Position of Carboxyl Groups |

| Quinolinic acid | Pyridine-2,3-dicarboxylic acid | 2,3 |

| Lutidinic acid | Pyridine-2,4-dicarboxylic acid | 2,4 |

| Isocinchomeronic acid | Pyridine-2,5-dicarboxylic acid | 2,5 |

| Dipicolinic acid | Pyridine-2,6-dicarboxylic acid | 2,6 |

| Cinchomeronic acid | Pyridine-3,4-dicarboxylic acid | 3,4 |

| Dinicotinic acid | Pyridine-3,5-dicarboxylic acid | 3,5 |

Table 2: Properties of this compound

This table summarizes key identifiers and properties of the title compound.

| Property | Value |

| IUPAC Name | Pyridine-2,5-dicarbonyl dichloride |

| CAS Number | 5620-35-9 |

| Molecular Formula | C₇H₃Cl₂NO₂ |

| Molecular Weight | 204.01 g/mol |

| Appearance | White powder |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEWEOKGGLQXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridine 2,5 Dicarbonyl Chloride

Established Chemical Synthesis Routes

The traditional chemical synthesis of pyridine-2,5-dicarbonyl chloride predominantly relies on the direct chlorination of its corresponding dicarboxylic acid or the conversion from its ester form. These methods are well-documented and widely employed in laboratory and industrial settings.

Direct Chlorination of Pyridine-2,5-dicarboxylic Acid

The most common method for preparing this compound is the direct chlorination of pyridine-2,5-dicarboxylic acid. This process involves reacting the dicarboxylic acid with a suitable chlorinating agent to replace the hydroxyl groups of the carboxylic acids with chlorine atoms. The reaction is typically carried out in an inert solvent.

The efficiency and yield of the direct chlorination reaction are highly dependent on the optimization of several key parameters. These include the molar ratio of the reactants, the reaction temperature, and the duration of the reaction. For instance, in the synthesis of β-lactams, where an acid chloride intermediate is formed in situ, the molar ratio of thionyl chloride (or oxalyl chloride) to the carboxylic acid, imine, and triethylamine (B128534) was optimized to be 1.5:1.5:1.0:5.0, respectively, at room temperature. shirazu.ac.ir The reaction time can also be a critical factor; some protocols require refluxing for several hours to ensure complete conversion. commonorganicchemistry.comchemicalbook.com The choice of solvent can also influence the reaction, with dichloromethane (B109758) often being a suitable choice for reactions involving oxalyl chloride. shirazu.ac.ircommonorganicchemistry.com

Interactive Table: Optimization of Reaction Parameters for β-Lactam Synthesis via an Acid Chloride Intermediate

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Molar Ratio (Thionyl Chloride:Carboxylic Acid:Imine:Triethylamine) | 1.5 : 1.5 : 1.0 : 5.0 | shirazu.ac.ir |

| Temperature | Room Temperature | shirazu.ac.ir |

| Solvent | Dichloromethane | shirazu.ac.ir |

| Reaction Duration | 8-10 hours | shirazu.ac.ir |

Several chlorinating agents can be used for the conversion of carboxylic acids to acid chlorides, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent. masterorganicchemistry.comacs.org

Thionyl Chloride (SOCl₂): This reagent is widely used for preparing acid chlorides. chemicalbook.commasterorganicchemistry.com The reaction with a carboxylic acid produces the desired acid chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are gaseous and can be easily removed, driving the reaction to completion. masterorganicchemistry.com Reactions with thionyl chloride often require heating or refluxing for several hours. commonorganicchemistry.comchemicalbook.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. commonorganicchemistry.commdpi.com A key advantage of oxalyl chloride is that the reactions can often be carried out at room temperature, which can be beneficial for sensitive substrates. sciencemadness.org The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride.

The choice between thionyl chloride and oxalyl chloride often depends on the specific substrate, desired reaction conditions, and the scale of the synthesis. shirazu.ac.irsciencemadness.org For instance, a study on the synthesis of β-lactams found both reagents to be efficient activators for the in-situ formation of the acid chloride. shirazu.ac.ir

Interactive Table: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Typical Conditions | Byproducts | Key Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., toluene), often requires reflux. | SO₂, HCl (gaseous) | Readily available, byproducts are easily removed. | commonorganicchemistry.comchemicalbook.commasterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | In a solvent (e.g., dichloromethane) with catalytic DMF, often at room temperature. | CO₂, CO, HCl (gaseous) | Milder reaction conditions (room temperature). | commonorganicchemistry.commdpi.comsciencemadness.org |

Conversion from Pyridine-2,5-dicarboxylic Acid Esters

Emerging Biocatalytic Pathways to Precursors

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Biocatalysis offers a promising alternative to traditional chemical synthesis for the production of key precursors like pyridine-2,5-dicarboxylic acid.

Enzymatic Biosynthesis of Pyridine-2,5-dicarboxylic Acid

The enzymatic biosynthesis of pyridine-2,5-dicarboxylic acid (PDCA) represents a green and sustainable approach to producing this important precursor. Research has demonstrated the potential of using microorganisms and their enzymes to synthesize PDCA from renewable feedstocks.

One notable example is the production of 2,5-PDCA using recombinant Rhodococcus jostii containing a specific gene (praA). When grown on a medium containing vanillic acid, these engineered bacteria were able to produce 2,5-PDCA. chemicalbook.com The yield was reported to be 80 mg of 2,5-PDCA per liter of culture after 5 days of incubation. chemicalbook.com This biocatalytic route offers a potential alternative to petroleum-based chemical syntheses, aligning with the principles of green chemistry. Further research in this area could lead to more efficient and economically viable bioprocesses for the production of pyridine-2,5-dicarboxylic acid and, subsequently, its dicarbonyl chloride derivative.

Interactive Table: Enzymatic Synthesis of Pyridine-2,5-dicarboxylic Acid

| Organism | Gene | Substrate | Product | Yield | Incubation Time | Reference |

|---|---|---|---|---|---|---|

| Rhodococcus jostii (recombinant) | praA | Vanillic Acid | 2,5-Pyridinedicarboxylic Acid | 80 mg/L | 5 days | chemicalbook.com |

Integration of Biocatalytic Steps into Sustainable Synthetic Strategies

A notable biocatalytic approach involves the transformation of 3,4-dihydroxybenzoic acid into pyridinedicarboxylic acids. This process utilizes protocatechuate dioxygenase enzymes, such as protocatechuate 4,5-dioxygenase or protocatechuate 2,3-dioxygenase, in the presence of a nitrogen source to facilitate the ring formation. google.com This enzymatic conversion represents a green chemistry alternative to traditional synthetic routes.

Another researched biocatalytic pathway uses genetically engineered microorganisms. For example, extracts from Rhodococcus jostii containing a specific recombinant gene have been shown to convert vanillic acid into Pyridine-2,5-dicarboxylic acid. chemicalbook.com In one study, this microbial conversion yielded 80 mg of Pyridine-2,5-dicarboxylic acid per liter of culture after five days, demonstrating a viable proof-of-concept for bio-based production. chemicalbook.com Once the diacid is produced via these sustainable methods, it can be converted to the target this compound through conventional chemical means, such as reaction with thionyl chloride.

Interactive Table 1: Biocatalytic Synthesis of Pyridine-2,5-dicarboxylic Acid

| Substrate | Biocatalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic Acid | Protocatechuate dioxygenase | Pyridine-2,5-dicarboxylic acid | Not specified | google.com |

Advanced Purification and Isolation Techniques for High-Purity Reagents

The utility of this compound as a reagent, particularly in polymerization and pharmaceutical synthesis, is highly dependent on its purity. Achieving high purity requires meticulous purification of both the precursor, Pyridine-2,5-dicarboxylic acid, and the final acyl chloride product.

A patented method for producing high-purity Pyridine-2,5-dicarboxylic acid involves an acid-alkali refining process. google.com This technique starts with the crude product obtained from the oxidation of a precursor like 6-methylnicotinic acid. The crude acid is first dissolved in an alkaline solution, such as aqueous ammonia, which allows for the removal of insoluble impurities through filtration. The filtrate is then treated with acid, like hydrochloric acid, to precipitate the purified Pyridine-2,5-dicarboxylic acid, which is subsequently isolated by filtration, washed, and dried. google.com

The conversion of the high-purity diacid to this compound is typically achieved by treatment with an excess of a chlorinating agent, most commonly thionyl chloride. rsc.orgchemicalbook.com The purification of the resulting this compound is critical. The primary method involves the removal of excess thionyl chloride and any volatile byproducts by distillation. rsc.org Following distillation, the product is often subjected to high vacuum for several hours to remove any residual traces of the chlorinating agent. rsc.org Given that acyl chlorides are highly reactive and moisture-sensitive, all purification and isolation steps must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the dicarboxylic acid. rsc.org The final product is a crystalline solid. rsc.orgchemicalbook.com

Interactive Table 2: Purification Techniques

| Compound | Purification Step | Technique | Purpose | Reference |

|---|---|---|---|---|

| Pyridine-2,5-dicarboxylic Acid | Dissolution | Addition of ammoniacal liquor | Solubilize the product and separate from insoluble impurities | google.com |

| Pyridine-2,5-dicarboxylic Acid | Decolorization & Filtration | Treatment with activated carbon (optional), followed by filtration | Remove colored impurities and insoluble matter | google.com |

| Pyridine-2,5-dicarboxylic Acid | Precipitation | Acidification with hydrochloric or sulfuric acid | Precipitate the purified dicarboxylic acid from the filtrate | google.com |

| This compound | Removal of Excess Reagent | Distillation | Remove volatile excess thionyl chloride | rsc.org |

Reactivity and Derivatization Chemistry of Pyridine 2,5 Dicarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for pyridine-2,5-dicarbonyl chloride involves the attack of a nucleophile at the electrophilic carbonyl carbons. This process leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the substituted product. The presence of two such reactive sites allows for the synthesis of disubstituted pyridine (B92270) derivatives.

The reaction of this compound with primary or secondary amines is a robust and straightforward method for synthesizing pyridine-2,5-dicarboxamides. This condensation reaction typically proceeds with high efficiency.

The synthesis of symmetrical pyridine-2,5-dicarboxamides is achieved through the condensation of this compound with two equivalents of an appropriate amine. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures to control the reaction's exothermicity. A base, such as triethylamine (B128534) or an excess of the reacting amine, is often added to the mixture. mdpi.com This base serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct of the reaction, preventing the protonation of the amine nucleophile. mdpi.com

The general scheme for this reaction is as follows: this compound + 2 R-NH₂ → N²,N⁵-dialkyl/diaryl-pyridine-2,5-dicarboxamide + 2 HCl

Research on the closely related isomer, pyridine-2,6-dicarbonyl chloride, demonstrates that this method is effective for creating a variety of dicarboxamides, including those with aromatic and heterocyclic amine substituents. nih.gov The successful synthesis is typically confirmed using techniques like NMR spectroscopy. nih.gov

Table 1: Synthesis of Pyridine Dicarboxamides

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Amine (e.g., aniline) | N²,N⁵-Diphenylpyridine-2,5-dicarboxamide | Dichloromethane, Triethylamine, 0°C to RT |

This table illustrates a representative reaction. Specific yields and conditions vary based on the amine used.

This compound is also a key precursor for synthesizing chiral molecules. By reacting it with a chiral amine or an amino acid ester, chiral dicarboxamide derivatives can be prepared. This approach has been documented in the synthesis of antimicrobial agents using the isomeric pyridine-2,6-dicarbonyl dichloride. nih.gov

In a representative synthesis, pyridine-2,6-dicarbonyl dichloride was reacted with D-alanyl methyl ester in dichloromethane at -10°C. nih.govresearchgate.net Triethylamine was added dropwise to maintain a slightly basic pH (~8), which is crucial for the reaction to proceed. nih.gov This procedure yields the corresponding chiral bis-ester, which can be further modified. nih.govnih.gov This established methodology for the 2,6-isomer is directly applicable to the 2,5-isomer for the creation of analogous chiral structures.

Table 2: Example of Chiral Carboxamide Synthesis

| Acyl Chloride | Chiral Nucleophile | Product | Key Reaction Condition |

|---|

This reaction demonstrates a pathway for incorporating chirality, applicable to the this compound scaffold.

Esterification is achieved by reacting this compound with an alcohol (R-OH). This reaction results in the formation of a pyridine-2,5-diester. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. orgosolver.com To drive the reaction to completion, a weak base like pyridine is commonly used as the solvent or as an additive. orgosolver.com The base neutralizes the HCl byproduct, preventing it from protonating the alcohol and rendering it non-nucleophilic. orgosolver.comechemi.com

The general reaction is: this compound + 2 R-OH → Pyridine-2,5-dicarboxylate (B1236617) diester + 2 HCl

For the reaction to be successful, it is critical that the alcohol and solvent are anhydrous, as any water present can hydrolyze the highly reactive acid chloride back to the dicarboxylic acid. echemi.com

The reaction of this compound with hydrazine (B178648) (H₂N-NH₂) or hydrazine hydrate (B1144303) results in the formation of pyridine-2,5-dicarbohydrazide (B184322). This dihydrazide is a versatile intermediate for further synthetic transformations. The reaction follows the standard nucleophilic acyl substitution mechanism, with hydrazine acting as the nucleophile.

While direct hydrazinolysis of the dicarbonyl chloride is the most straightforward route, multistep syntheses are also reported. For instance, studies on the 2,6-isomer have shown that the corresponding bis-ester can be treated with hydrazine hydrate in absolute ethanol (B145695) to afford the bis-hydrazide in high yield. nih.govresearchgate.net This two-step process (esterification followed by hydrazinolysis) provides an alternative pathway to the dihydrazide intermediate. nih.govdocumentsdelivered.com

Amide Formation

Subsequent Functionalization of Derived Intermediates

The true synthetic utility of this compound is showcased by the subsequent reactions of its derivatives. The amide, ester, and particularly the hydrazide intermediates serve as platforms for constructing more complex molecular architectures.

The pyridine-2,5-dicarbohydrazide intermediate is especially useful. The terminal -NH₂ groups of the hydrazide are nucleophilic and can react with various electrophiles. Research on the analogous pyridine-2,6-dicarbohydrazide (B1583541) has demonstrated its conversion into a variety of derivatives: nih.govnih.gov

Reaction with Aldehydes and Ketones: Condensation with aldehydes (e.g., thiophene-2-carbaldehyde) or ketones (e.g., cyclohexanone) leads to the formation of bis-hydrazone Schiff bases. nih.gov

Reaction with Anhydrides: Reaction with cyclic anhydrides like phthalic anhydride (B1165640) results in the formation of bis-carboxamide derivatives. nih.govnih.gov

Synthesis of Macrocycles: The dihydrazide can be reacted with dianhydrides, such as 1,2,4,5-benzenetetracarboxylic acid dianhydride, to produce large, macrocyclic structures containing multiple carboxamide linkages. nih.govdocumentsdelivered.com

These subsequent functionalizations allow for the creation of complex, high-molecular-weight compounds and macrocycles from a relatively simple starting material, highlighting the importance of this compound and its derivatives in medicinal and supramolecular chemistry. documentsdelivered.com

Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. By reacting with different nucleophiles, it can be readily incorporated into larger, more complex ring systems.

A notable application of this compound is in the synthesis of molecules containing the 1,2,4-triazole-3-thione moiety. The synthesis begins with the conversion of pyridine-2,5-dicarboxylic acid to its corresponding dimethyl ester, which is then reacted with hydrazine hydrate to yield pyridine-2,5-dicarbohydrazide. nih.govresearchgate.net This dihydrazide is a key intermediate that subsequently reacts with alkyl or aryl isothiocyanates to form 1,4-disubstituted thiosemicarbazides. nih.govresearchgate.net The final step involves base-catalyzed intramolecular cyclization of these thiosemicarbazide (B42300) intermediates, which furnishes the desired 4,5-disubstituted bis-1,2,4-triazole-3-thiones in good yields. nih.govresearchgate.netscribd.com

The general synthetic route can be summarized as follows:

Esterification: Pyridine-2,5-dicarboxylic acid is converted to dimethyl pyridine-2,5-dicarboxylate. nih.govresearchgate.net

Hydrazinolysis: The dimethyl ester reacts with hydrazine hydrate to form pyridine-2,5-dicarbohydrazide. nih.govresearchgate.net

Thiosemicarbazide formation: The dihydrazide is treated with various isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. nih.govresearchgate.net

Cyclization: The thiosemicarbazides undergo base-catalyzed intramolecular dehydrative cyclization to afford the final bis-1,2,4-triazole-3-thiones. nih.govresearchgate.netnih.gov

Table 1: Synthesis of Bis-1,2,4-triazole-3-thiones from Pyridine-2,5-dicarboxylic acid derivatives

| Step | Reactants | Products | Key Transformation |

| 1 | Pyridine-2,5-dicarboxylic acid, Ethanol | Dimethyl pyridine-2,5-dicarboxylate nih.govresearchgate.net | Esterification |

| 2 | Dimethyl pyridine-2,5-dicarboxylate, Hydrazine hydrate | Pyridine-2,5-dicarbohydrazide nih.govresearchgate.net | Hydrazinolysis |

| 3 | Pyridine-2,5-dicarbohydrazide, Alkyl/aryl isothiocyanates | 1,4-disubstituted thiosemicarbazides nih.govresearchgate.net | Addition |

| 4 | 1,4-disubstituted thiosemicarbazides, Base | 4,5-disubstituted bis-1,2,4-triazole-3-thiones nih.govresearchgate.net | Intramolecular Cyclization |

This compound is a key building block for the synthesis of pyridine-bridged Schiff's bases and macrocyclic compounds. nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.govdocumentsdelivered.comnih.gov The general strategy involves the initial reaction of the diacyl chloride with amino acid esters, such as L-alanine or D-alanyl methyl ester, to form bis-carboxamide pyridine methyl esters. nih.govmdpi.comresearchgate.netnih.govdocumentsdelivered.comnih.gov Subsequent hydrazinolysis of these esters with hydrazine hydrate yields the corresponding bis-hydrazides. nih.govmdpi.comresearchgate.netnih.govdocumentsdelivered.comnih.gov

These bis-hydrazides serve as versatile precursors for the generation of Schiff's bases through condensation with various aromatic or heterocyclic aldehydes. nih.govresearchgate.net Furthermore, reaction of the bis-hydrazides with dicarbonyl compounds or dianhydrides can lead to the formation of larger macrocyclic structures. mdpi.comnih.govdocumentsdelivered.comnih.gov For instance, treatment with 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride results in the formation of macrocyclic octacarboxamide pyridines. mdpi.comnih.govdocumentsdelivered.comnih.gov

Table 2: Synthesis of Pyridine-Bridged Schiff's Bases and Macrocycles

| Starting Material | Reagent(s) | Product Type | Ref. |

| Pyridine-2,6-dicarbonyl dichloride | L-alanine/2-methyl-alanine methyl ester, then hydrazine hydrate, then aromatic/heterocyclic aldehydes | Pyridine-bridged Schiff's bases | nih.govresearchgate.net |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then hydrazine hydrate, then thiophene-2-carbaldehyde | Bis-carboxamide pyridine derivative | mdpi.comnih.govdocumentsdelivered.comnih.gov |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then hydrazine hydrate, then phthalic anhydride | Imide derivative | mdpi.comnih.govdocumentsdelivered.com |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then hydrazine hydrate, then cyclohexanone | Bis-(cyclohexyl tetraamide)pyridine derivative | mdpi.comnih.govdocumentsdelivered.comnih.gov |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then hydrazine hydrate, then 1,2,4,5-benzenetetracarboxylic acid dianhydride | Macrocyclic octacarboxaamide pyridine | mdpi.comnih.govdocumentsdelivered.comnih.gov |

| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, then hydrazine hydrate, then 1,4,5,8-naphthalenetetracarboxylic acid dianhydride | Macrocyclic octacarboxaamide pyridine | mdpi.comnih.govdocumentsdelivered.comnih.gov |

Exploration of Advanced Synthetic Transformations

Beyond the synthesis of discrete heterocyclic compounds and macrocycles, this compound is also explored in the context of more advanced synthetic transformations, including polymerization reactions. wur.nl The rigid and aromatic nature of the pyridine dicarboxylic acid core makes it an interesting building block for the creation of novel polyesters with potentially unique properties. wur.nl

The polycondensation of pyridine dicarboxylic acid derivatives, including the diacyl chloride, with various diols can lead to the formation of pyridine-based polyesters. wur.nl These materials are being investigated for their thermal stability and potential applications as sustainable and circular materials. wur.nl The introduction of the pyridine unit into the polymer backbone can influence properties such as gas barrier performance and mechanical strength. wur.nl

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

The reactivity of the two acyl chloride groups in pyridine-2,5-dicarbonyl chloride makes it an ideal monomer for step-growth polymerization. By reacting with various co-monomers, such as diamines and diols, a wide array of polymers with different properties and functionalities can be synthesized.

Pyridine-dicarbonyl chlorides are valuable precursors for the synthesis of macrocyclic compounds, which are large ring-like molecules with important applications in areas such as ion transport, catalysis, and molecular recognition. While specific research on the 2,5-isomer in this context is limited in the provided results, the general methodology can be illustrated by the synthesis of chiral macrocycles using the related 2,6-pyridinedicarbonyl dichloride.

In a typical synthesis, new chiral macrocycles can be prepared through the acylation cyclization of chiral diamine dihydrobromide intermediates with 2,6-pyridinedicarbonyl dichloride in a highly diluted solution at room temperature. This method has been used to create five new chiral macrocycles. The enantiomeric recognition capabilities of these macrocycles for D- and L-amino acid methyl ester hydrochlorides have been demonstrated using fluorescence spectra, with some showing significant chiral recognition.

A series of chiral linear and macrocyclic bridged pyridines have also been prepared starting from pyridine-2,6-dicarbonyl dichloride. For instance, coupling with D-alanyl methyl ester yields a 2,6-bis-D-alanyl pyridine (B92270) methyl ester. This can be further reacted to create more complex bis-carboxamide pyridine derivatives and macrocyclic octacarboxaamide pyridines. These synthetic strategies highlight the utility of pyridine-dicarbonyl chlorides as a versatile platform for constructing complex molecular architectures.

This compound is instrumental in developing specialty polymeric materials where the pyridine nitrogen atom can be used to tailor the material's properties. The incorporation of the pyridine ring into the polymer backbone can influence its thermal stability, solubility, and its ability to coordinate with metal ions.

Research has shown the synthesis of six new thermally stable polyesters through the solution polycondensation of pyridine-2,5-dicarbonyl dichloride with various aromatic diols. These reactions, conducted in a solution of N,N'-dimethyl acetamide (B32628) with pyridine as a base, have yielded a series of novel polyesters with high yields and inherent viscosities ranging from 0.30 to 0.55 dL/g. The resulting polyesters were characterized for their elemental analysis, viscosity, thermal stability, solubility, and molecular weight distribution.

The versatility of pyridine dicarboxylic acid derivatives, including the 2,5-isomer, is further highlighted by their potential in creating safer and more sustainable materials. These bio-based polymers are being explored as alternatives to traditional petroleum-based plastics in applications ranging from packaging to textiles and coatings. The orientation of the carboxylic acid groups in different isomers results in polymers with distinct properties, which is a key factor in designing green and sustainable materials for a variety of applications.

The exploitation of the multiple binding sites of scaffolds like furan-2,5-dicarboxamide (B53072) and pyridine-2,6-dicarboxamide allows for the design of various functional materials, including sensors and coordination sites. This principle can be extended to polymers derived from this compound, where the pyridine nitrogen introduces a site for hydrogen bonding or metal coordination, thereby tailoring the functionality of the final material.

The rigid, planar structure of the pyridine ring makes this compound a suitable monomer for the synthesis of planar polypyridines. These polymers are of interest for applications where a high degree of structural order is required, such as in electronics and photonics. Step-growth polymerization is a common method used to create these materials.

For example, a series of new polyesters have been synthesized in high yields via the solution polycondensation reaction of 2,5-pyridine dicarbonyldichloride with various aromatic diols. This type of step-growth polymerization allows for the creation of polymers with defined structures and properties. The reaction conditions, including the choice of solvent and base, are crucial for achieving high molecular weight polymers. In some cases, a combination of picryl chloride and pyridine has been found to be effective for polyester (B1180765) synthesis.

The polycondensation of pyridine-2,5-dicarboxylic acid with diols can also be achieved through direct polycondensation methods. For instance, the reaction with 1,10-decanediol (B1670011) has been shown to produce polyesters with high yields and solution viscosities under optimal conditions. These methods provide a pathway to linear, planar polymers with the pyridine unit regularly spaced along the polymer chain.

Precursor for Functional Dyes and Pigments

While direct synthesis of dyes from this compound was not extensively detailed in the search results, the related compound, 2,6-pyridinedicarboxylic acid, is noted as an important intermediate in the synthesis of high-performance pigments. This suggests that pyridine dicarboxylic acids and their derivatives are a recognized class of precursors for colorants. The structural rigidity and potential for introducing chromophoric and auxochromic groups make the pyridine scaffold a promising core for new dye and pigment structures. The reactivity of the dicarbonyl chloride allows for the attachment of various aromatic and heterocyclic amines, which are common components of dye molecules.

Role in Supramolecular Assembly and Coordination Polymers

The pyridine nitrogen atom in this compound and its derivatives provides a coordination site for metal ions, making it a valuable component in the field of supramolecular chemistry and in the construction of coordination polymers.

This compound is a precursor to pyridine-2,5-dicarboxylic acid (H2pydc), a ligand that has been successfully used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked together by organic ligands. These materials have potential applications in gas storage, separation, and catalysis.

A highly fluorescent MOF, SM-2, with the formula {[Zn2(pydc)2(DMF)]·1.5DMF}n, was synthesized using pyridine-2,5-dicarboxylic acid under solvothermal conditions. lgcstandards.com This demonstrates the direct utility of the 2,5-isomer in creating functional MOFs. Similarly, two zinc-based MOFs were synthesized using pyridine-based carboxylate linkers, which provided coordinatively unsaturated Zn2+ sites, leading to enhanced interaction with CO2. lgcstandards.com

Furthermore, a zirconium-based MOF, [Zr-UiO-66-PDC-SO3H]Cl, was synthesized using pyridine-2,5-dicarboxylic acid as the organic linker. The resulting material has a uniform, cauliflower-like structure with a high surface area. The synthesis of various other MOFs using related pyridine dicarboxylic acid isomers, such as pyridine-2,3-dicarboxylate, further underscores the importance of this class of ligands in the design and synthesis of new MOFs with diverse structures and properties. chemeo.comresearchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques for Pyridine 2,5 Dicarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of protons and carbons.

Proton NMR (¹H NMR) for Elucidating Pyridine (B92270) Ring and Acyl Chloride Proton Environments

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atoms attached to the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the nitrogen atom in the pyridine ring and the two acyl chloride groups. This generally results in the downfield shift of the pyridine ring protons. fiveable.me

For the parent compound, pyridine-2,5-dicarbonyl chloride, the three protons on the pyridine ring would exhibit distinct signals. The proton at the 6-position is expected to be the most deshielded due to its proximity to the nitrogen atom and an acyl chloride group. The protons at the 3- and 4-positions would also appear in the aromatic region, with their exact chemical shifts and coupling patterns providing definitive structural confirmation.

In derivatives of this compound, such as dicarboxamides formed by reaction with amines, the ¹H NMR spectra reveal additional signals corresponding to the new amide protons and any protons on the substituent groups. mdpi.com For instance, in N²,N⁵-di(pyridin-3-yl)furan-2,5-dicarboxamide, the amide protons appear as a singlet at 10.53 ppm, while the various pyridine and furan (B31954) protons show characteristic multiplets. mdpi.com

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H) mdpi.com |

| N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 10.53 (s, 2H), 8.92 (d, J = 2.6 Hz, 2H), 8.37 (dd, J = 4.8, 1.4 Hz, 2H), 8.16 (ddd, J = 8.4, 2.6, 1.5 Hz, 2H), 7.51 (s, 2H), 7.45 (dd, J = 8.3, 4.6 Hz, 2H) mdpi.com |

| N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 10.80 (s, 2H), 9.16 (s, 4H), 8.98 (s, 2H), 7.57 (s, 2H) mdpi.com |

| N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 11.36 (s, 2H), 9.46 (s, 2H), 8.53 (s, 2H), 8.48 (d, J = 2.6 Hz, 2H), 7.54 (s, 2H) mdpi.com |

Carbon NMR (¹³C NMR) for Characterizing Carbonyl and Pyridine Ring Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the carbon framework of this compound and its derivatives. The carbonyl carbons of the acyl chloride groups are particularly noteworthy, typically appearing in the range of 160-180 ppm due to the significant deshielding effect of the attached oxygen and chlorine atoms. fiveable.meucalgary.ca

The carbon atoms of the pyridine ring also exhibit characteristic chemical shifts, which are influenced by the nitrogen atom and the acyl chloride substituents. These shifts provide a unique fingerprint for the molecule. In derivatives, the ¹³C NMR spectrum will show additional signals corresponding to the carbons of the substituent groups, further aiding in structural confirmation. mdpi.comresearchgate.net

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 156.4, 150.5, 148.2, 145.4, 116.8, 114.2 mdpi.com |

| N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 155.9, 148.2, 145.2, 142.2, 134.7, 127.8, 123.7, 116.4 mdpi.com |

| N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 156.0, 153.8, 148.6, 148.0, 133.6, 116.9 mdpi.com |

| N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | DMSO-d₆ | 155.7, 148.2, 147.5, 142.7, 140.6, 137.1, 117.8 mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups in this compound. The most prominent and diagnostic absorption band for an acyl chloride is the carbonyl (C=O) stretch, which typically appears at a high frequency, around 1800 cm⁻¹. fiveable.mereddit.com This high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom. fiveable.me

Another key vibrational mode is the C-Cl stretch, which is usually observed in the 600-800 cm⁻¹ region. fiveable.me The absence of a broad O-H stretching band, which would be present in the corresponding carboxylic acid, is also a key indicator of the successful formation of the acyl chloride. fiveable.meresearchgate.net In the FT-IR spectra of derivatives, such as amides, the carbonyl stretch will shift to a lower frequency, and new bands corresponding to N-H stretching and bending vibrations will appear. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1800 | fiveable.mereddit.com |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | fiveable.me |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While strong in the IR, the carbonyl stretch in acyl chlorides often gives a weaker signal in the Raman spectrum. Conversely, symmetrical vibrations and bonds involving less polarizable atoms can be more prominent in Raman spectra. For this compound, Raman spectroscopy can be particularly useful for observing the vibrations of the pyridine ring. chemicalbook.comresearchgate.net The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. acs.orglibretexts.org For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and profiling any potential impurities. Due to the high reactivity of acyl chlorides with protic solvents, reversed-phase HPLC (RP-HPLC) methods are typically developed for the more stable parent compound, Pyridine-2,5-dicarboxylic acid, or its derivatives. sielc.comresearchgate.net These methods are crucial for quality control, ensuring that the starting material is free from contaminants that could interfere with subsequent reactions.

A typical RP-HPLC method for analyzing related pyridine compounds involves a C18 column and a mobile phase gradient. researchgate.netnih.gov For instance, a mixture of an aqueous buffer (like phosphoric acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) (MeCN) is commonly used. sielc.comnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities. Detection is often performed using a UV detector, typically at a wavelength around 250 nm, where the pyridine ring exhibits strong absorbance. sielc.com

The resulting chromatogram provides critical data. The peak corresponding to the main compound is used to calculate its purity, often expressed as a percentage of the total peak area. Any other peaks are indicative of impurities, which can be identified and quantified. This impurity profile is vital, as contaminants may include unreacted starting materials, by-products from the synthesis, or degradation products. The development and validation of such HPLC methods are often performed according to ICH (International Council for Harmonisation) guidelines to ensure accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Dicarboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Primesep 100 (or similar mixed-mode/RP column) sielc.com |

| Mobile Phase A | Water with buffer (e.g., H₂SO₄ or Formic Acid for MS) sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 250 nm sielc.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive but essential analysis provides experimental confirmation of the compound's elemental composition and, by extension, its empirical formula. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₇H₃Cl₂NO₂. sigmaaldrich.comnih.gov

A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity and stoichiometric integrity. Significant deviations can indicate the presence of impurities, residual solvents (especially water, given the compound's moisture sensitivity), or an incorrect structural assignment. fishersci.at

**Table 2: Elemental Composition of this compound (C₇H₃Cl₂NO₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 41.23% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.48% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.76% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.87% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.68% |

| Total | | | | 204.012 | 100.00% |

X-ray Crystallography for Solid-State Structural Elucidation

While obtaining single crystals of the highly reactive this compound is challenging, X-ray crystallography is a powerful tool extensively used for the structural elucidation of its more stable derivatives, such as amides and coordination polymers. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For derivatives of this compound, X-ray crystallography reveals the preferred molecular conformation in the solid state. mdpi.com This includes the planarity of the pyridine ring and the orientation of the substituent groups. For example, in pyridine-2,6-dicarboxamide derivatives, studies have shown that the carboxamide groups can adopt conformations that are planar, semi-skew, or skew relative to the central pyridine ring. mdpi.com

The analysis also details how individual molecules are arranged in the crystal, a feature known as crystal packing. This packing can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.gov In a dicationic pyridine derivative, for instance, weak C—H⋯π interactions were found to link adjacent molecules into an undulating two-dimensional layer. nih.gov

The crystal packing of pyridine derivatives is governed by a variety of non-covalent intermolecular interactions. exlibrisgroup.com X-ray diffraction studies allow for the precise measurement and analysis of these forces. Hydrogen bonds, such as conventional N—H⋯O and O—H⋯O, as well as weaker C—H⋯O and C—H⋯Cl interactions, are commonly observed and play a crucial role in stabilizing the crystal structure. nih.govnih.govmdpi.com

To gain a more quantitative understanding of the intermolecular interactions revealed by X-ray crystallography, Hirshfeld surface analysis is employed. nih.gov This computational method maps the intermolecular contacts in a crystal by generating a surface around a molecule. acs.org The surface is colored based on different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. nih.govmdpi.com

Computational and Theoretical Studies of Pyridine 2,5 Dicarbonyl Chloride

Density Functional Theory (DFT) Calculations on Analogues

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Electronic Structure Analysis

For analogues like Pyridine-2,5-dicarboxylic acid , DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine its most stable conformation and optimized geometric parameters researchgate.netelectrochemsci.org. Such studies reveal crucial information on bond lengths, bond angles, and dihedral angles, confirming, for instance, the planarity of the pyridine (B92270) ring and the orientation of the substituent groups electrochemsci.org. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and its potential as an electron donor or acceptor electrochemsci.org.

A similar comprehensive study on Pyridine-2,6-dicarbonyl dichloride utilized DFT and ab-initio Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set to calculate its optimized geometry and global minimum energy researchgate.netelixirpublishers.com.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational frequencies for Pyridine-2,5-dicarboxylic acid have been computed using DFT methods researchgate.net. These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectra to make unambiguous assignments for the fundamental vibrational modes of the molecule. Such analysis helps in understanding the molecular structure and bonding researchgate.net.

For Pyridine-2,6-dicarbonyl dichloride , extensive work has been done to calculate its vibrational wavenumbers researchgate.netelixirpublishers.com. The theoretical data were correlated with solid-phase FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes, including the characteristic stretches of the C=O and C-Cl bonds in the carbonyl chloride groups researchgate.netelixirpublishers.com.

Elucidation of Reaction Mechanisms via Computational Chemistry on Analogues

Computational chemistry is instrumental in mapping out reaction pathways and understanding the energetic feasibility of chemical transformations.

Investigation of Nucleophilic Substitution Pathways

While no specific studies on the nucleophilic substitution pathways of Pyridine-2,5-dicarbonyl chloride were found, the reactivity of its derivatives has been explored. For example, the reaction of Pyridine-2,6-dicarbonyl dichloride with various amines to form dicarboxamides is a well-established synthetic route nih.govmdpi.com. Computational studies for such reactions would typically model the approach of the nucleophile to the electrophilic carbonyl carbon, evaluating the energetics of the tetrahedral intermediate formation and subsequent chloride displacement.

Transition State Analysis and Reaction Coordinate Mapping

For a given reaction, computational methods can identify the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. Mapping the reaction coordinate provides a detailed profile of the energy changes as reactants are converted into products. This level of analysis, however, has not been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Analogue Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and intermolecular interactions. MD simulations have been performed on derivatives of Pyridine-2,6-dicarboxamide to study their interaction and binding with biological macromolecules like G-quadruplex DNA nih.gov. These simulations reveal preferred binding modes, intermolecular stacking, and hydrogen bonding interactions that stabilize the complex nih.gov. Such studies are crucial for applications in drug design and supramolecular chemistry.

Future Research Directions and Emerging Applications

Development of Novel Catalysts Utilizing Pyridine-2,5-dicarbonyl chloride Derivatives

The rigid structure and defined coordination geometry of the pyridine (B92270) core make this compound an excellent precursor for novel catalytic systems. By reacting it with various organic molecules, researchers can create complex ligands that bind to metal centers, forming catalysts with tailored properties.

Future research is focused on using derivatives of this compound to construct sophisticated coordination polymers and Metal-Organic Frameworks (MOFs) with accessible catalytic sites. While much of the foundational work has been done with related isomers, the principles are directly applicable. For instance, coordination polymers based on 4,4′-(pyridine-3,5-diyl)dibenzoic acid have demonstrated catalytic activity in Knoevenagel condensation reactions. acs.org This suggests that similar structures derived from the 2,5-isomer could perform comparable carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

The development pathway involves reacting this compound with amines or alcohols to form stable amide or ester linkages, creating multidentate ligands. These ligands can then be coordinated with various metal ions (e.g., Co, Ni, Cu, Mn) to generate catalytically active frameworks. acs.org The intrinsic properties of the pyridine ring and the chosen metal can be fine-tuned to control the catalyst's selectivity and efficiency. The most significant advantage of using MOFs as catalysts is the ability to modify their activity by adjusting the coupling between the metal center and the organic linker. researchgate.net

Advanced Applications in Nanomaterials Science

In the field of nanomaterials, this compound is a key starting material for the organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials constructed from metal nodes connected by organic ligands, with applications in gas storage, separation, and catalysis. youtube.com

The synthesis of these nanomaterials typically involves the parent molecule, pyridine-2,5-dicarboxylic acid (H₂pydc), which can be readily prepared from the dicarbonyl chloride. The acid or its derivatives are then reacted with metal salts under hydrothermal or other conditions to form the extended framework. For example, novel three-dimensional lanthanide-organic frameworks have been assembled using this linker. researchgate.net These materials exhibit unique structural features, such as one-dimensional inorganic chains embedded within an organic matrix, creating porous structures with potential applications in areas like selective gas adsorption and luminescent sensing. researchgate.netmdpi.com

Research has successfully produced several MOFs using the pyridine-2,5-dicarboxylate (B1236617) linker with various metals, demonstrating the versatility of this building block in creating complex nanostructures. The table below summarizes findings for lanthanide-based MOFs derived from the parent acid of this compound.

| Compound Name | Metal Ion | Formula | Structural Feature | Potential Application |

| 25pYb | Ytterbium (Yb) | [Yb₄(OH)₄(25p)₄(H₂O)₃]·H₂O | Lanthanide-organic framework | Catalysis, Gas Separation |

| 25pY-1 | Yttrium (Y) | [Y₄(OH)₄(25p)₄(H₂O)₃]·H₂O | Lanthanide-organic framework | Luminescence, Sensing |

| 25pY-2 | Yttrium (Y) | [Y₆(OH)₈(25p)₅(H₂O)₂] | Lanthanide-organic framework | Catalysis, Adsorption |

| Er-MOF 1 | Erbium (Er) | [Er₆(OH)₈(pydc)₅(H₂O)₃]·2.5H₂O | 1D cationic inorganic chains | Magnetism, Catalysis |

| Er-MOF 2 | Erbium (Er) | [Er₃(OH)₆(pydc)Cl] | Densely packed cationic inorganic layers | Separation, Catalysis |

Data sourced from research on pyridine-2,5-dicarboxylate (pydc or 25p) based MOFs. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The utility of this compound extends into the critical areas of sustainable chemistry and advanced manufacturing processes like flow chemistry. Its precursor, pyridine-2,5-dicarboxylic acid, is recognized as a renewable building block that can be derived from biomass sources. wur.nl This positions it as a key component in the shift away from fossil-fuel-based feedstocks.

A significant application is the synthesis of bio-based polyesters. wur.nlresearchgate.netwur.nl Polymers derived from pyridine-2,5-dicarboxylic acid show promise as sustainable alternatives to petroleum-based plastics such as poly(ethylene terephthalate) (PET). wur.nl Research has demonstrated that polyesters synthesized from bio-based 2,5-pyridinedicarboxylic acid exhibit high thermal stability and distinct properties based on the diol used in the polymerization. researchgate.net For instance, there is a clear similarity in the thermal behavior between polyesters made from 2,5-diethyl pyridinedicarboxylate and those made from diethyl terephthalate, indicating its potential as a direct, renewable substitute. researchgate.net Furthermore, enzymatic polymerization methods are being explored to produce these polymers, offering a greener synthesis route that avoids harsh conditions and toxic metal catalysts. researchgate.netresearchgate.net

| Polymer Base | Glass Transition Temperature (Tg) | Thermal Stability (Td5%) | Key Finding |

| Diethyl-2,5-pyridinedicarboxylate | Crystalline behavior similar to PET precursors | > 328 °C | A viable bio-based alternative to terephthalate-based polymers. researchgate.net |

| Diethyl-2,4-pyridinedicarboxylate | Amorphous polymers | > 328 °C | Demonstrates how isomer choice affects polymer properties. researchgate.net |

The integration of this compound into flow chemistry systems represents a major emerging research direction. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, offers enhanced safety, better heat and mass transfer, and improved reproducibility. youtube.com The high reactivity and exothermic nature of polycondensation reactions involving acyl chlorides make them ideal candidates for flow processes. While specific studies detailing the use of this compound in flow reactors are still emerging, the synthesis of MOFs and other polymers has been successfully demonstrated using this technology. mdpi.com This methodology allows for precise control over reaction parameters, leading to materials with more consistent properties and enabling safer, more efficient, and scalable production.

Q & A

Q. What are the optimal synthetic conditions for preparing Pyridine-2,5-dicarbonyl chloride from its dicarboxylic acid precursor?

this compound is typically synthesized via refluxing pyridine-2,5-dicarboxylic acid with excess thionyl chloride (SOCl₂) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by activating the carbonyl group. The reaction is monitored by TLC or FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹). After completion, excess SOCl₂ is removed under reduced pressure, and the product is purified by recrystallization or vacuum distillation .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (R34 hazard classification) and requires stringent precautions:

Q. How can researchers characterize this compound and confirm its purity?

Key analytical methods include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ ~8.5–9.5 ppm) and carbonyl carbons (δ ~165–170 ppm).

- FTIR : Stretching vibrations for C=O (~1760 cm⁻¹) and C-Cl (~750 cm⁻¹).

- Elemental Analysis : Verify %C, %H, %N, and %Cl to confirm stoichiometry.

- Melting Point : Compare observed values (e.g., 57–61°C for analogous pyridine-dicarbonyl chlorides) to literature .

Advanced Research Questions

Q. How can low yields in this compound synthesis be mitigated?

Low yields often arise from incomplete reaction or hydrolysis. Strategies include:

- Ensuring absolute anhydrous conditions by pre-drying solvents and reagents.

- Optimizing stoichiometry (e.g., 3:1 SOCl₂:acid molar ratio).

- Extending reaction time (12–24 hrs) or increasing temperature (70–80°C).

- Using molecular sieves to trap moisture. Confirming the absence of residual acid via titration or NMR .

Q. What role does this compound play in synthesizing macrocyclic compounds?

The compound acts as a bifunctional linker in macrocycle synthesis. For example, it reacts with diamines or thiols to form amide/ester-based precyclophanes. The pyridine ring introduces rigidity and electronic asymmetry, enabling host-guest interactions. Reaction conditions (e.g., room temperature, dichloromethane, triethylamine as a base) influence cyclization efficiency. Yields range from 56–78% depending on steric and electronic factors .

Q. How does the electronic structure of this compound affect its reactivity?

The electron-withdrawing pyridine ring increases the electrophilicity of the carbonyl carbons, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). The 2,5-substitution pattern creates a linear geometry, favoring intermolecular crosslinking in polymer synthesis. Computational studies (e.g., DFT) can predict charge distribution and regioselectivity in reactions .

Q. What impurities are common in this compound, and how are they identified?

Common impurities include:

- Unreacted pyridine-2,5-dicarboxylic acid (detected via FTIR or HPLC).

- Hydrolysis products (e.g., dicarboxylic acid or mono-acid chloride, identified by ¹H NMR).

- Chlorinated byproducts (e.g., from over-reaction with SOCl₂, analyzed by GC-MS). Purification via column chromatography (silica gel, hexane/ethyl acetate) effectively removes these .

Q. How does this compound facilitate polynuclear metal complex formation?

The compound’s two acyl chloride groups act as bidentate ligands, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form chelated complexes. For instance, Zn(II) complexes derived from pyridine-dicarboxylates exhibit octahedral geometries, confirmed by X-ray crystallography and UV-Vis spectroscopy. These complexes are studied for catalytic or antimicrobial applications .

Methodological Notes

- Experimental Design : Prioritize reproducibility by documenting reaction parameters (time, temperature, stoichiometry). Use control experiments to isolate variables (e.g., DMF vs. no catalyst).

- Data Contradictions : Discrepancies in yields or spectral data may stem from trace moisture or reagent quality. Validate results with multiple characterization techniques.

- Advanced Applications : Explore the compound’s use in MOFs, covalent organic frameworks (COFs), or asymmetric catalysis, leveraging its dual reactivity and structural rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.